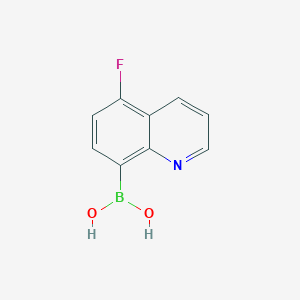
(5-氟喹啉-8-基)硼酸
描述
Synthesis Analysis
The synthesis of “(5-Fluoroquinolin-8-yl)boronic acid” involves the use of organoboron reagents . The compound’s structure incorporates a fluoroquinoline moiety, a core structure found in many clinically used antibiotics belonging to the fluoroquinolone class. By attaching other functional groups to the boronic acid moiety, researchers can explore the development of novel therapeutic agents with improved properties.Molecular Structure Analysis
The molecular formula of “(5-Fluoroquinolin-8-yl)boronic acid” is C9H7BFNO2 . Its molecular weight is 190.97 g/mol . The InChI key is HWFXMAQYNZHRLY-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, such as “(5-Fluoroquinolin-8-yl)boronic acid”, can participate in chemical reactions called Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.Physical And Chemical Properties Analysis
“(5-Fluoroquinolin-8-yl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .科学研究应用
-
Medicinal Chemistry
- Summary of Application : “(5-Fluoroquinolin-8-yl)boronic acid” incorporates a fluoroquinoline moiety, a core structure found in many clinically used antibiotics belonging to the fluoroquinolone class. By attaching other functional groups to the boronic acid moiety, researchers can explore the development of novel therapeutic agents with improved properties.
- Methods of Application : The boronic acid group can participate in reversible covalent bonding with certain functional groups within these targets, potentially leading to more potent and selective drugs.
- Results or Outcomes : This approach could lead to the development of new drugs with improved properties, although specific results or outcomes were not provided in the sources I found.
-
Drug Discovery
- Summary of Application : Another area of exploration involves the development of “(5-Fluoroquinolin-8-yl)boronic acid” conjugates with other bioactive molecules.
- Methods of Application : By combining the properties of the fluoroquinoline group with another therapeutic agent, researchers can create new drugs with synergistic or targeted effects.
- Results or Outcomes : This could potentially lead to the creation of new drugs with enhanced therapeutic effects, although specific results or outcomes were not provided in the sources I found.
-
Organic Synthesis
- Summary of Application : “(5-Fluoroquinolin-8-yl)boronic acid” is a versatile chemical compound used in scientific research. It exhibits high perplexity and burstiness, making it suitable for various applications such as organic synthesis.
- Methods of Application : Specific methods of application or experimental procedures for organic synthesis were not provided in the sources I found.
- Results or Outcomes : The outcomes of using “(5-Fluoroquinolin-8-yl)boronic acid” in organic synthesis were not provided in the sources I found.
-
Chemical Synthesis
- Summary of Application : “(5-Fluoroquinolin-8-yl)boronic acid” can be used in the synthesis of various organic compounds .
- Methods of Application : The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
- Results or Outcomes : This approach could lead to the development of new organic compounds, although specific results or outcomes were not provided in the sources I found .
-
Material Science
- Summary of Application : Boronic acids, including “(5-Fluoroquinolin-8-yl)boronic acid”, can be used in the development of new materials .
- Methods of Application : The boronic acid group can form reversible covalent bonds with diols and amines, allowing for the creation of dynamic covalent materials .
- Results or Outcomes : This could potentially lead to the creation of new materials with unique properties, although specific results or outcomes were not provided in the sources I found .
-
Pharmaceutical Research
- Summary of Application : “(5-Fluoroquinolin-8-yl)boronic acid” can be used in pharmaceutical research to develop new drugs .
- Methods of Application : The boronic acid group can form reversible covalent bonds with certain functional groups within biological targets, potentially leading to more potent and selective drugs .
- Results or Outcomes : This could potentially lead to the creation of new drugs with enhanced therapeutic effects, although specific results or outcomes were not provided in the sources I found .
-
Chemical Biology
- Summary of Application : “(5-Fluoroquinolin-8-yl)boronic acid” can be used in chemical biology as a building block for the synthesis of complex molecules .
- Methods of Application : The boronic acid group can participate in bioconjugation reactions, which are widely used in the synthesis of bioactive molecules .
- Results or Outcomes : This approach could lead to the development of new bioactive compounds, although specific results or outcomes were not provided in the sources I found .
-
Bioconjugation
- Summary of Application : Another area of exploration involves the development of “(5-Fluoroquinolin-8-yl)boronic acid” conjugates with biomolecules .
- Methods of Application : By combining the properties of the fluoroquinoline group with a biomolecule, researchers can create new bioconjugates with targeted effects .
- Results or Outcomes : This could potentially lead to the creation of new bioconjugates with enhanced biological effects, although specific results or outcomes were not provided in the sources I found .
-
Pharmacokinetics
- Summary of Application : “(5-Fluoroquinolin-8-yl)boronic acid” can be used in pharmacokinetic studies to develop new drugs .
- Methods of Application : The boronic acid group can form reversible covalent bonds with certain functional groups within biological targets, potentially leading to more potent and selective drugs .
- Results or Outcomes : This could potentially lead to the creation of new drugs with enhanced therapeutic effects, although specific results or outcomes were not provided in the sources I found .
安全和危害
“(5-Fluoroquinolin-8-yl)boronic acid” is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
未来方向
The future directions of “(5-Fluoroquinolin-8-yl)boronic acid” could involve exploring the development of novel therapeutic agents with improved properties by attaching other functional groups to the boronic acid moiety. Additionally, the compound could be used in further studies involving Suzuki-Miyaura couplings.
Relevant Papers “(5-Fluoroquinolin-8-yl)boronic acid” has been cited in reputable papers such as Nature 610.7931 (2022): 366-372, Nature 618, 1017–1023 (2023), Cell 183.7 (2020): 1867-1883, Cell Research 31, 1291–1307 (2021), Cell Research 33, 273–287 (2023), Cell Research 33, 546–561 (2023), and Molecular Cancer 21.1 (2022): 1-17 .
属性
IUPAC Name |
(5-fluoroquinolin-8-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFXMAQYNZHRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)F)C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674734 | |
| Record name | (5-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoroquinolin-8-yl)boronic acid | |
CAS RN |
1072951-45-1 | |
| Record name | B-(5-Fluoro-8-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



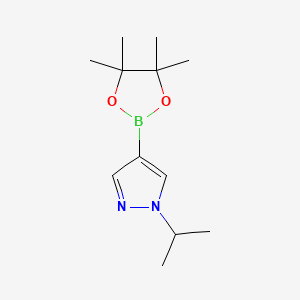
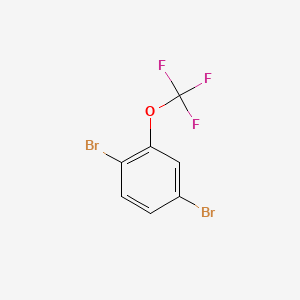
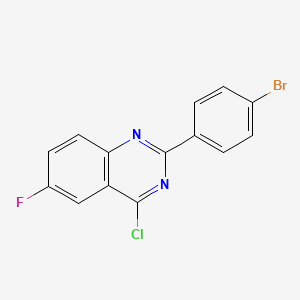
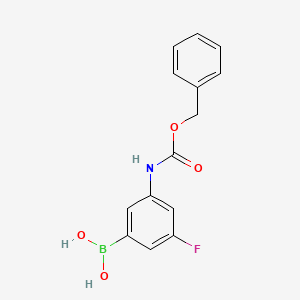
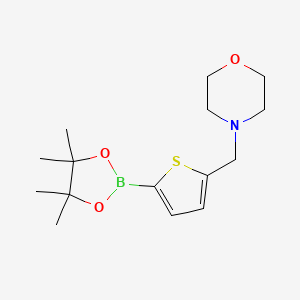
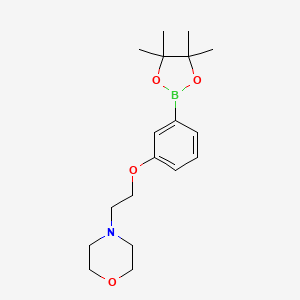
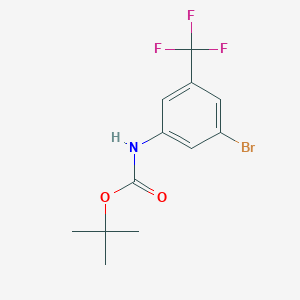
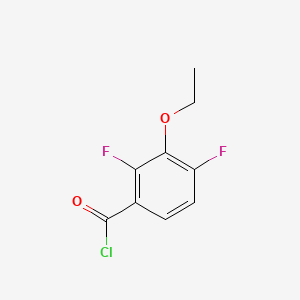
![3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393392.png)
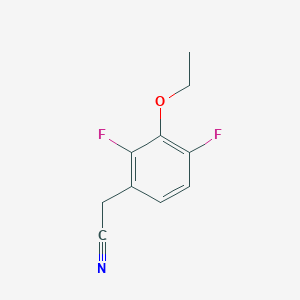
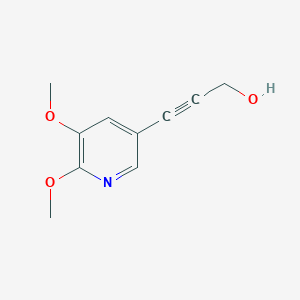
![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)
![4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393397.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393399.png)